
2-Phenylpropyl mesylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylpropyl mesylate: is an organic compound that belongs to the class of mesylates, which are esters of methanesulfonic acid. This compound is characterized by the presence of a phenyl group attached to a propyl chain, which is further bonded to a mesylate group. Mesylates are commonly used in organic synthesis as intermediates due to their ability to act as good leaving groups in substitution reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Phenylpropyl mesylate can be synthesized through the reaction of 2-phenylpropanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the alcohol acting as a nucleophile and attacking the sulfur atom of methanesulfonyl chloride, leading to the formation of the mesylate ester .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenylpropyl mesylate primarily undergoes nucleophilic substitution reactions due to the presence of the mesylate group, which is a good leaving group. It can participate in both S_N1 and S_N2 mechanisms depending on the reaction conditions and the nature of the nucleophile .
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles that react with this compound include halides (e.g., chloride, bromide), amines, and thiols.
Conditions: The reactions are typically carried out in polar aprotic solvents such as acetone or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with sodium bromide in acetone would yield 2-phenylpropyl bromide, while reaction with an amine would yield the corresponding amine derivative .
Wissenschaftliche Forschungsanwendungen
2-Phenylpropyl mesylate has several applications in scientific research, particularly in the fields of organic chemistry and medicinal chemistry:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: In medicinal chemistry, this compound can be used to introduce functional groups into drug molecules, thereby modifying their pharmacological properties.
Biological Studies: It can be used in the study of enzyme mechanisms and protein modifications, where it serves as a substrate or inhibitor.
Wirkmechanismus
The mechanism of action of 2-Phenylpropyl mesylate is primarily based on its ability to act as a leaving group in nucleophilic substitution reactions. The mesylate group is displaced by a nucleophile, leading to the formation of a new bond. This property is exploited in various synthetic and biological applications .
Vergleich Mit ähnlichen Verbindungen
Tosylates: Tosylates are similar to mesylates but contain a p-toluenesulfonyl group instead of a methanesulfonyl group. .
Triflates: Triflates contain a trifluoromethanesulfonyl group and are even better leaving groups than mesylates.
Uniqueness of 2-Phenylpropyl Mesylate: this compound is unique due to its specific structure, which combines the reactivity of the mesylate group with the stability and versatility of the phenylpropyl moiety. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry .
Eigenschaften
CAS-Nummer |
75803-19-9 |
|---|---|
Molekularformel |
C10H14O3S |
Molekulargewicht |
214.28 g/mol |
IUPAC-Name |
2-phenylpropyl methanesulfonate |
InChI |
InChI=1S/C10H14O3S/c1-9(8-13-14(2,11)12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI-Schlüssel |
JIZDAEUWUYTROX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COS(=O)(=O)C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Aminomethyl)-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14444032.png)

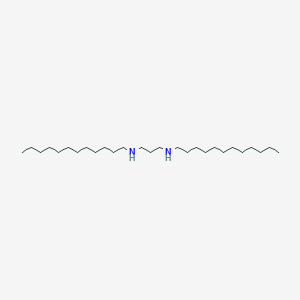
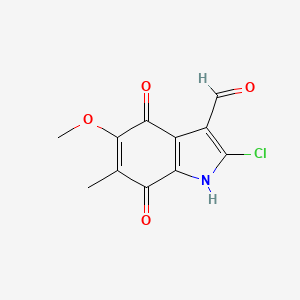
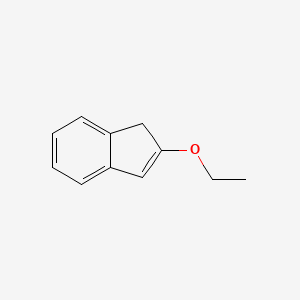
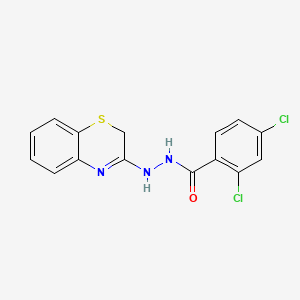
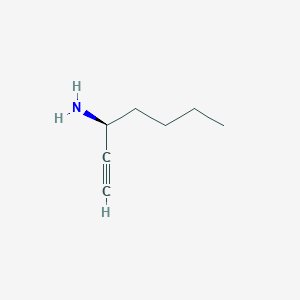
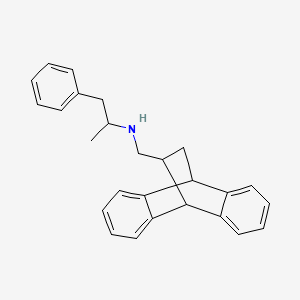
![N-{4-[3-(Piperidin-1-yl)-3-sulfanylideneprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14444089.png)
![3-{4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-en-1-ylidene]quinolin-1(4H)-yl}propane-1-sulfonic acid](/img/structure/B14444095.png)
![N-[(2'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14444106.png)


